Corydalmine
Overview
Description
Corydalmine is an isoquinoline alkaloid derived from the Corydalis genus, particularly from the species Corydalis yanhusuo. This compound is known for its significant pharmacological properties, including analgesic and anti-inflammatory effects. This compound has been traditionally used in Chinese medicine to treat various ailments, such as pain and inflammation.
Mechanism of Action
Target of Action
Corydalmine, also known as L-Corydalmine, primarily targets the CXCR2 receptor . The CXCR2 receptor plays a crucial role in mediating pain and inflammation. It is involved in the signaling pathway that triggers the release of pro-inflammatory factors, contributing to the sensation of pain .
Mode of Action
This compound interacts with its target, the CXCR2 receptor, by inhibiting its activity . This inhibition disrupts the NF-κB-dependent CXCL1/CXCR2 signaling pathway . As a result, the release of pro-inflammatory factors such as TNF-α and IL-1β is reduced , leading to an alleviation of pain.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB-dependent CXCL1/CXCR2 signaling pathway . By inhibiting this pathway, this compound suppresses the activation of spinal microglia, which are key players in the development of neuropathic pain . This leads to downstream effects such as the reduction of pro-inflammatory factors and the attenuation of pain .
Pharmacokinetics
It has been found that this compound exhibits potent analgesic activity in preclinical models
Result of Action
The primary result of this compound’s action is the alleviation of neuropathic pain . By inhibiting the CXCL1/CXCR2 signaling pathway, this compound reduces the release of pro-inflammatory factors, leading to a decrease in pain sensation . Additionally, this compound suppresses the activation of spinal microglia, further contributing to its analgesic effects .
Biochemical Analysis
Biochemical Properties
Corydalmine interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It has been found to inhibit the formation of the D1-D2DR complex in the spinal cord, which is associated with pain modulation . This interaction involves the suppression of the NF-κB-dependent CXCL1/CXCR2 signaling pathway .
Cellular Effects
This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been shown to alleviate neuropathic pain by inhibiting the activation of spinal microglia and suppressing the expression of pro-inflammatory cytokines .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the formation of the D1-D2DR complex, leading to the suppression of the NF-κB-dependent CXCL1/CXCR2 signaling pathway . This results in decreased intracellular calcium concentration in spinal neurons, contributing to its analgesic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function. It significantly attenuates neuropathic pain induced by chronic constriction injury over time
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown to attenuate neuropathic pain in rats with chronic bone cancer pain at nonanalgesic doses
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to inhibit the formation of the D1-D2DR complex, which is part of the dopamine signaling pathway . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, require further study.
Transport and Distribution
It is known to exert its effects primarily in the spinal cord
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of corydalmine involves several steps, starting from the precursor tetrahydropalmatine. The key steps include:
Oxidation: Tetrahydropalmatine is oxidized to form an intermediate compound.
Hydroxylation: The intermediate undergoes hydroxylation to introduce a hydroxyl group at a specific position.
Cyclization: The hydroxylated intermediate is then cyclized to form this compound.
The reaction conditions typically involve the use of oxidizing agents, such as potassium permanganate or chromium trioxide, and hydroxylating agents, such as hydrogen peroxide or osmium tetroxide. The reactions are carried out under controlled temperatures and pH to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound can be achieved through biotransformation processes using microbial fermentation. This method involves the use of specific strains of bacteria or fungi that can convert precursor compounds into this compound. The biotransformation process is environmentally friendly and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Corydalmine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Corydalmine has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other isoquinoline alkaloids.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its analgesic, anti-inflammatory, and neuroprotective properties. It has shown potential in treating neuropathic pain and cancer pain.
Industry: Used in the development of new pharmaceuticals and as a lead compound for drug discovery.
Comparison with Similar Compounds
Corydalmine is compared with other isoquinoline alkaloids, such as:
Tetrahydropalmatine: Similar in structure but lacks the hydroxyl group present in this compound.
Berberine: Another isoquinoline alkaloid with antimicrobial and anti-inflammatory properties.
Leonticine: Shares structural similarities but differs in its pharmacological profile.
This compound is unique due to its specific hydroxylation pattern and its potent analgesic and anti-inflammatory effects, making it a valuable compound for therapeutic applications.
Properties
IUPAC Name |
(13aS)-2,3,9-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-10-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-23-18-9-13-6-7-21-11-15-12(4-5-17(22)20(15)25-3)8-16(21)14(13)10-19(18)24-2/h4-5,9-10,16,22H,6-8,11H2,1-3H3/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHXHTWYVOYYDC-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H]3CC4=C(CN3CCC2=C1)C(=C(C=C4)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40952751 | |
Record name | 2,3,9-Trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-10-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30413-84-4 | |
Record name | (-)-Corydalmine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30413-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corydalmine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,9-Trimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinolin-10-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40952751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CORYDALMINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV8DX4568D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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